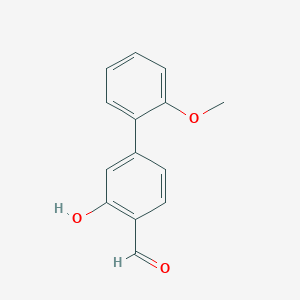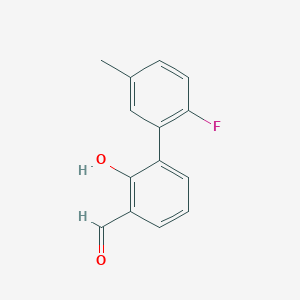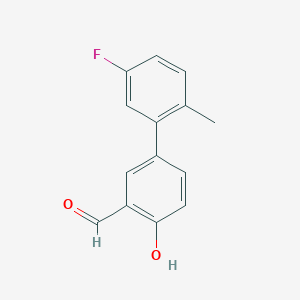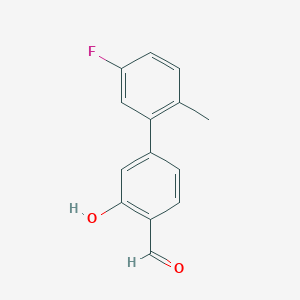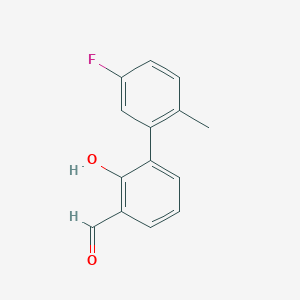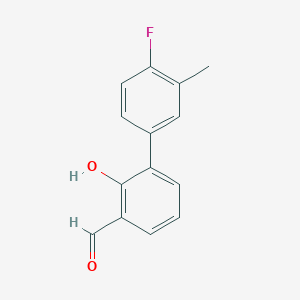
5-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
説明
5-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% (hereafter referred to as 5-FMP-2FP) is a versatile chemical compound with a variety of applications in research and industry. It is a white solid at room temperature and is soluble in most organic solvents. 5-FMP-2FP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and other materials.
科学的研究の応用
5-FMP-2FP has been used in a variety of scientific research applications. It has been used in the synthesis of the antibiotic vancomycin, as well as in the synthesis of a number of other organic compounds. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain compounds.
作用機序
The mechanism of action of 5-FMP-2FP is not fully understood. However, it is believed that it acts as a catalyst in the reaction of certain compounds, which can lead to the production of the desired product. It is also believed to act as a proton donor, which can help to stabilize the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-2FP have not been extensively studied. However, it is believed that it can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain metabolic processes. It is also believed to have an effect on the production of certain hormones, such as cortisol.
実験室実験の利点と制限
5-FMP-2FP has several advantages for use in laboratory experiments. It is relatively stable and is soluble in most organic solvents, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it an attractive choice for use in research. However, it is important to note that 5-FMP-2FP is a highly reactive compound, and it is important to use it in a well-ventilated area and to take proper safety precautions when handling it.
将来の方向性
There are a number of potential future directions for research involving 5-FMP-2FP. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. It could also be studied to better understand its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted to explore its potential use as a catalyst in the production of polymers and other materials. Finally, research could be conducted to explore the potential toxicity of 5-FMP-2FP and its potential environmental effects.
合成法
5-FMP-2FP can be synthesized through several methods, including the use of a Friedel-Crafts acylation reaction. This reaction involves the reaction of a halogenated aromatic compound with an anhydride to form an acylated aromatic compound. In this case, the halogenated aromatic compound is 3-fluoro-2-methylphenol and the anhydride is formic acid, which is reacted at a temperature of 130-140°C. The reaction produces 5-FMP-2FP as the major product, with other minor products also being formed.
特性
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMVNMXRZWQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685090 | |
| Record name | 3'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261918-85-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3′-fluoro-3-hydroxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



